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Brucin

Cat. No.: B10799128
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-SXDMTWIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brucine (2,3-dimethoxystrychnidin-10-one) is a monoterpene indole alkaloid naturally present in the seeds of Strychnos nux-vomica L. . As a research chemical, it is a white, crystalline, odorless solid with a very bitter taste . It has a molecular weight of 394.47 g/mol and is soluble in alcohols and chloroform but has poor solubility in water . Brucine exhibits a diverse and promising profile of pharmacological activities for scientific investigation. Its most prominent research value lies in its potent anti-tumor effects against a range of cancer cell lines. Studies have demonstrated that brucine can inhibit proliferation and induce apoptosis in human colorectal cancer cells (LoVo) by arresting the cell cycle at the G1 phase and modulating the balance of Bax and Bcl-2 proteins . It also shows efficacy against breast cancer models, where it can inhibit tumor growth and bone metastasis by down-regulating factors like VEGF and the OPG/RANKL/RANK signaling pathway . Further mechanisms include the suppression of the NF-κB and Wnt/β-catenin signaling pathways in various carcinoma cells . Beyond oncology research, brucine is investigated for its significant anti-inflammatory and analgesic properties, making it a candidate for studying models of arthritis and traumatic pain . Recent advancements focus on developing novel delivery systems, such as nanohydrogels, to enhance its permeation and reduce irritation for potential dermal applications . Additionally, emerging research highlights its antimicrobial potential. Brucine sulfate has shown bacteriostatic activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli by disrupting the bacterial cell wall, suggesting its application as a natural-origin agent in combating antibiotic resistance . This has been explored in 3D-printed bone scaffold systems for local infection control . It is crucial to note that the primary challenge in brucine research is its narrow therapeutic window and considerable toxicity . Its mechanism of toxicity is related to antagonism at glycine receptors in the central nervous system, which can lead to neuronal excitability, muscle spasms, and violent convulsions . The probable lethal dose in adults is estimated to be 1 gram . Therefore, this product is strictly for Research Use Only (RUO) and must be handled with extreme care in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers typically employ techniques like Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantitative analysis of brucine in various matrices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O4 B10799128 Brucin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1

InChI Key

RRKTZKIUPZVBMF-SXDMTWIASA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Origin of Product

United States

Historical Context and Discovery of Brucine Research

Early Isolation and Structural Inferences

The early 19th century marked a significant period in the study of plant-derived compounds, leading to the isolation of numerous alkaloids. eolss.netgcwgandhinagar.comgrafiati.com This era saw the application of fundamental chemical techniques for separation and chromatography to isolate pharmacologically important phytomolecules. researchgate.net

Nineteenth-Century Alkaloid Chemistry and Isolation

The field of alkaloid chemistry gained momentum in the early 1800s. grafiati.com French chemists played a pivotal role in this advancement. eolss.net Pierre Joseph Pelletier and Joseph Bienaimé Caventou were prominent figures who succeeded in isolating several key alkaloids during this time. eolss.netresearchgate.net They first isolated brucine (B1667951) in 1819 from the Strychnos nux-vomica tree. nih.govwikipedia.orgtaylorandfrancis.com This isolation followed their successful work with emetine (B1671215) in 1817 and was part of a period between 1819 and 1821 when they also isolated quinine (B1679958) and strychnine (B123637). eolss.net Brucine is typically extracted from Nux-vomica powder using solvents like ethanol (B145695), acid water, or alkaline chloroform, with ethanol generally showing better efficiency. nih.gov

Interrelationship with Strychnine Research

Brucine is structurally related to strychnine. nih.govwikipedia.org The research into these two compounds has been historically linked due to their co-occurrence in Strychnos plants, particularly Strychnos nux-vomica and Strychnos ignatii. wikipedia.orgresearchgate.net While brucine was isolated in 1819, the determination of its chemical structure came much later. wikipedia.org However, its close relationship to strychnine was recognized earlier. In 1884, chemist Hanssen provided evidence of this relationship by converting both strychnine and brucine into the same molecule. wikipedia.org This structural similarity has allowed brucine to be used as a tool in stereospecific chemical syntheses and as an enantioselective recognition agent in chiral resolution. nih.govwikipedia.orgresearchgate.net

Brucine Biosynthesis and Natural Occurrence

Botanical Sources and Distribution of Brucine-Producing Species

Brucine (B1667951) is a naturally occurring alkaloid, predominantly synthesized by specific plant species.

Genus Strychnos and Alkaloid Diversity

The genus Strychnos, belonging to the family Loganiaceae, comprises approximately 200 accepted species of trees and lianas distributed across tropical regions globally wikipedia.org. This genus is notable for the presence of poisonous indole (B1671886) alkaloids in the roots, stems, and leaves of various species wikipedia.org. Among the well-known alkaloids found in Strychnos are strychnine (B123637) and curare wikipedia.org. Brucine is a 9,10-dimethoxy derivative of strychnine and is also present in some Strychnos plants wikipedia.org. Strychnine was the first alkaloid identified in plants of the genus Strychnos wikipedia.orgsiu.edu.

Geographic Distribution of Strychnos nux-vomica L.

Strychnos nux-vomica L., commonly known as the strychnine tree, is a primary source of both strychnine and brucine wikipedia.orgwikipedia.org. This deciduous tree is native to tropical Asia wikipedia.org. Its geographical distribution includes India, Bangladesh, Sri Lanka, Burma (Myanmar), Indo-China (Cambodia, Laos, southern Vietnam), Thailand, and northern Peninsular Malaysia globinmed.commedwinpublishers.com. It has also been introduced and locally naturalized in the Philippines (Mindoro) globinmed.com. S. nux-vomica is often found growing at the edge of dense forests, on river banks, and along the shore, typically on loamy or loamy-sandy soil globinmed.com. In India, it is plentiful throughout tropical regions up to an altitude of 360 meters, commonly found in jungles in areas such as Manbhoom, the Madras presidency, Malabar and Coromandal Coasts, Cochin, Travancore, Southern India, Orissa, Uttar Pradesh, Bihar, Andhra Pradesh, and Mysore medwinpublishers.com. It is also found in deciduous and semi-evergreen forests from plains up to 1400m in India indiabiodiversity.org.

Elucidation of the Brucine Biosynthetic Pathway

The biosynthesis of brucine, like other monoterpenoid indole alkaloids, involves a complex enzymatic cascade starting from primary metabolites.

Enzymatic Cascade from Primary Metabolites

The biosynthesis of monoterpene indole alkaloids, including strychnine and brucine, originates from the primary metabolites tryptophan and geranyl pyrophosphate (GPP) nih.gov. These precursors are converted through a series of enzymatic steps nih.gov. The pathway involves the condensation of tryptamine (B22526), derived from tryptophan, and secologanin (B1681713), a secoiridoid monoterpene synthesized from GPP wikipedia.orgwikipedia.orgmdpi.com. This condensation is catalyzed by the enzyme strictosidine (B192452) synthase, forming strictosidine wikipedia.orgmdpi.comresearchgate.net. Strictosidine serves as a key intermediate in the biosynthesis of a wide variety of monoterpenoid indole alkaloids mdpi.comresearchgate.net.

Key Intermediates in Indole Alkaloid Biosynthesis

The biosynthesis of brucine proceeds through several key intermediates common to the monoterpenoid indole alkaloid pathway. Strictosidine is a crucial early intermediate formed by the condensation of tryptamine and secologanin wikipedia.orgmdpi.comresearchgate.net. Following the formation of strictosidine, the glucose moiety is removed by strictosidine β-glucosidase, yielding a reactive intermediate known as strictosidine aglycone wikipedia.orgbiorxiv.org. This aglycone undergoes rearrangement to form the fused 5-ring cathenamine (B1202132) structure researchgate.net. Geissoschizine is another important intermediate in the pathway leading to strychnine and brucine nih.govresearchgate.netchemistryviews.orgbionity.com. The upstream genes involved in strychnine biosynthesis up to the formation of geissoschizine have been studied in Catharanthus roseus (Madagascar periwinkle), and homologous genes have been identified in Strychnos nux-vomica bionity.com. The conversion of geissoschizine leads to the formation of various Strychnos alkaloids, including strychnine and brucine researchgate.netchemistryviews.org.

Genetic Basis and Enzyme Identification

Significant progress has been made in identifying the genes and enzymes responsible for brucine biosynthesis in Strychnos nux-vomica. Researchers have identified nine enzymes involved in brucine biosynthesis from Strychnos nux-vomica using omics datasets and in vitro assays researchgate.netnih.gov. These studies have helped to elucidate the enzymatic cascade that converts intermediates like geissoschizine into downstream alkaloids such as strychnine and brucine chemistryviews.org. Genes involved in specialized metabolite biosynthesis are often clustered together, which can facilitate their coordinated expression and identification researchgate.netnih.govroyalsocietypublishing.org. The enzyme strictosidine synthase (STR) catalyzes the initial condensation step wikipedia.orgresearchgate.netbiorxiv.org. Another enzyme, 17-dehydropreakuammicine hydrolase (decarboxylating), also known as norfluorocurarine (B207588) synthase, has been characterized from Strychnos nux-vomica and participates in the biosynthesis of strychnine qmul.ac.uk. Research has also indicated that a single amino acid change in one of the biosynthetic enzymes can be responsible for the difference in alkaloid accumulation between S. nux-vomica and other Strychnos species that produce different alkaloids like diaboline (B12300021) bionity.commpg.de.

Metabolic Engineering Approaches for Brucine Production

The elucidation of the biosynthetic pathway of brucine has opened avenues for metabolic engineering to potentially enhance its production. Metabolic engineering involves the manipulation of biological systems to optimize the production of desired compounds. nptel.ac.innih.gov By identifying the genes encoding the enzymes involved in brucine biosynthesis, researchers can explore strategies to increase the yield of brucine in its native plant source or even engineer heterologous hosts for its production. researchgate.netmpg.dempg.de

Studies have demonstrated the feasibility of reconstituting the biosynthesis of strychnine, brucine, and diaboline in a model plant system like Nicotiana benthamiana by expressing the identified genes from S. nux-vomica. researchgate.netmpg.deresearchgate.netmpg.de This proof-of-concept highlights the potential for using synthetic biology approaches to produce these complex alkaloids. researchgate.net While substantial optimization of heterologous production systems is required, these findings lay the foundation for harnessing metabolic engineering to produce strychnos-type alkaloids. researchgate.net

Efforts in metabolic engineering of alkaloids often involve identifying and manipulating enzymes at key steps in the pathway, optimizing gene expression, and potentially engineering regulatory elements to channel metabolic flux towards the desired product. nih.gov The discovery of the specific enzymes and genes involved in brucine biosynthesis in S. nux-vomica provides the necessary tools for such manipulations. researchgate.netmpg.dempg.de

Comparative Biosynthesis within Strychnos Species

The genus Strychnos encompasses a diverse group of plants distributed across tropical regions of Asia, America, and Africa. wikipedia.orgtaylorandfrancis.com These species are known to produce a variety of alkaloids, with strychnine and brucine being prominent examples in some species like S. nux-vomica and S. ignatii. wikipedia.orgnih.govwikipedia.orgtaylorandfrancis.com However, the alkaloid profiles can vary significantly between different Strychnos species. mpg.dempg.de

Divergence of Alkaloid Accumulation Pathways

The divergence in alkaloid accumulation among Strychnos species, where some produce strychnine and brucine while others produce different alkaloids like diaboline, is a subject of ongoing research. mpg.dempg.de This divergence stems from variations in their biosynthetic pathways, specifically in the enzymatic steps that follow the common intermediate, geissoschizine. biorxiv.orgmpg.dempg.de

Comparative studies of S. nux-vomica and other Strychnos species that produce different alkaloid profiles have revealed key differences in their enzymatic machinery. mpg.dempg.de For instance, a study comparing S. nux-vomica with a related Strychnos species that produces diaboline instead of strychnine and brucine found that a single amino acid change in one of the biosynthetic enzymes is responsible for this difference in alkaloid accumulation. mpg.dechemistryviews.orgmpg.deacs.org This highlights how subtle changes at the enzymatic level can lead to significant diversions in the metabolic output of a plant.

The diverse array of monoterpene indole alkaloids found in plants, all originating from strictosidine, exemplifies how nature utilizes enzymatic variations to generate structural diversity from a common precursor. biorxiv.orgresearchgate.netnih.gov

Enzymatic Specificity and Structural Variation

The structural variations observed among alkaloids in Strychnos species are a direct consequence of the specificity of the enzymes involved in their biosynthesis. biorxiv.orgnih.gov Following the formation of geissoschizine, different enzymes catalyze distinct reactions, leading to the formation of various alkaloid scaffolds. biorxiv.org

For example, while geissoschizine is a central intermediate, cytochrome P450 enzymes play a crucial role in catalyzing oxidative transformations that lead to the formation and rearrangement of alkaloid scaffolds. biorxiv.orgnih.gov The specificity of these P450 enzymes dictates which bonds are formed or cleaved, ultimately determining the final alkaloid structure. biorxiv.orgnih.gov

Chemical Synthesis and Derivatization Strategies for Brucine

Advanced Synthetic Methodologies for Brucine (B1667951) Analogues

Advanced synthetic methodologies for brucine analogues often focus on achieving selective transformations at different positions of the molecule. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn These modifications can lead to derivatives with modified chemical and physical properties, which may impact their applications, such as in chiral resolution or asymmetric synthesis. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn

Selective Functional Group Transformations

Selective functional group transformations on the brucine core allow for targeted modifications while preserving other sensitive functionalities. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn A variety of methods have been developed to achieve site-specific derivatization. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn

The aryl moiety of brucine can undergo specific transformations. One reported modification involves demethoxypentafluorophenylation of the aryl ring. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn

The amide functional group in brucine is also amenable to various transformations. These include condensation reactions with primary amines, deoxycyanation, deoxygenative reduction, and α-oximation. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn The amide group is generally considered to have low susceptibility to chemical hydrolysis, with reported half-lives of several years at neutral pH and 25°C. nih.gov

Amide Moiety TransformationDescription
CondensationReaction with primary amines. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
DeoxycyanationIntroduction of a cyano group with deoxygenation. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
Deoxygenative ReductionReduction involving the removal of oxygen. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
α-OximationFormation of an oxime at the alpha position. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn

The tertiary amine nitrogen in brucine is a site for various derivatization reactions. These modifications include N-oxidation, formal carbene insertions into C-N or α-C-H bonds, three-component reactions involving benzynes and phenols, N-amidation with nitrene, and N-alkylation with halogenated hydrocarbons. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn N-oxidation of brucine has been observed during traditional drug processing of Strychnos nux-vomica. nih.gov

Tertiary Amine DerivatizationDescription
N-OxidationFormation of the N-oxide. sioc-journal.cnccspublishing.org.cnccspublishing.org.cnnih.gov
Carbene InsertionsFormal insertion into C-N or α-C-H bonds. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
Three-Component ReactionsReaction with benzynes and phenols. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
N-AmidationAmidation using a nitrene species. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
N-AlkylationAlkylation using halogenated hydrocarbons. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn

The C=C double bond and ether linkages within the brucine structure can also be selectively modified. The C=C subunit can undergo reactions such as dihydroxylation and hydrogenation. sioc-journal.cnccspublishing.org.cnccspublishing.org.cn The ether subunit has been shown to undergo hydrogenative cleavage. sioc-journal.cnccspublishing.org.cnccspublishing.org.cnnih.gov Dihydroxylation of the C=C double bond using osmium tetroxide as a catalyst and N-methylmorpholine-N-oxide (NMO) has been reported to yield a derivative in high yield. ccspublishing.org.cn Cleavage of an ether linkage has also been demonstrated through heat treatment. nih.gov

MoietyTransformationReagents/Conditions (Examples)
C=C SubunitDihydroxylationOsO₄, NMO ccspublishing.org.cn
C=C SubunitHydrogenation sioc-journal.cnccspublishing.org.cnccspublishing.org.cn
Ether LinkageHydrogenative Cleavage sioc-journal.cnccspublishing.org.cnccspublishing.org.cnnih.gov
Ether LinkageCleavage (Heat)Heat treatment nih.gov
Tertiary Amine Derivatizations

Preparation of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts of brucine can be prepared through N-alkylation of the tertiary amine nitrogen. sioc-journal.cnccspublishing.org.cnccspublishing.org.cnorientjchem.org Examples include the synthesis of N-chloromethylbrucine chloride by reaction with dichloromethane (B109758) and the preparation of N-(5-carboxypentyl)brucinium bromide via N-alkylation with 6-bromohexanoic acid. orientjchem.org Quaternized brucine derivatives have been explored for applications such as chiral selectors in chromatography. researchgate.net The preparation of brucinium hydrogen (S)-malate pentahydrate and anhydrous brucinium hydrogen (2R,3R)-tartrate has also been reported by reacting brucine with D-L-malic acid or L-tartaric acid. orientjchem.org Porphyrin-brucine conjugates have been synthesized via N-alkylation of brucine with alkylbromotetraphenylporphyrin derivatives. orientjchem.org

Quaternary Salt ExampleSynthesis Method
N-Chloromethylbrucine chlorideReaction of brucine with dichloromethane. orientjchem.org
N-(5-Carboxypentyl)brucinium bromideN-alkylation with 6-bromohexanoic acid. orientjchem.org
Brucinium hydrogen (S)-malate pentahydrateReaction with D-L-malic acid. orientjchem.org
Anhydrous brucinium hydrogen (2R,3R)-tartrateReaction with L-tartaric acid. orientjchem.org
Porphyrin-brucine conjugateN-alkylation with alkylbromotetraphenylporphyrin. orientjchem.org

Rational Design of Brucine Derivatives for Targeted Research

Rational design of brucine derivatives involves a systematic approach to modify the brucine structure to enhance or introduce specific biological activities or physicochemical properties for targeted research applications. This process often leverages an understanding of structure-activity relationships (SAR) and can involve computational methods alongside synthetic chemistry.

Studies have explored the synthesis of various brucine derivatives with modified structures to investigate their potential applications. For instance, the synthesis of N-chloromethyl brucine chloride has been reported through the reaction of brucine with dichloromethane. Electrolytic reduction of brucine has been shown to yield brucidine. N-alkylation of brucine with 6-bromohexanoic acid has been used to prepare N-(5-carboxypentyl)brucinium bromide. Additionally, reactions between brucine and D-L-malic acid or L-tartaric acid in ethanol (B145695)/water have produced brucinium hydrogen (S)-malate pentahydrate and anhydrous brucinium hydrogen (2R,3R)-tartrate. A porphyrin-brucine conjugate was synthesized via N-alkylation of brucine with alkylbromo tetraphenyl porphyrin derivatives. More recently, N1-(2,3-dimethoxy strychnidin-10-yliden)-ethane-1,2-diamine was synthesized from brucine and ethylenediamine (B42938) using boric acid as a catalyst. asianpubs.orgorientjchem.org Another approach involved the synthesis of a brucine-dihydropyrimidine derivative using a multi-component system of brucine, benzaldehyde, and thiourea. asianpubs.org

Rational design strategies aim to create derivatives with improved properties or novel activities. For example, researchers have synthesized brucine derivatives with the goal of enhancing antibacterial activity or exploring effects on specific biological targets like muscarinic acetylcholine (B1216132) receptors. researchgate.netacs.org The design often considers the introduction of functional groups or structural motifs that are known to interact favorably with target molecules or influence pharmacokinetic properties.

Research findings highlight the impact of structural modifications on the activity of brucine derivatives. For instance, bisquaternary dimers of strychnine (B123637) and brucine have been synthesized and evaluated for their allosteric effect on muscarinic acetylcholine M2 receptors. These dimeric compounds exhibited higher affinity to the allosteric site of N-methylscopolamine-occupied M2 receptors compared to their monomeric counterparts, while maintaining positive cooperativity with N-methylscopolamine. nih.gov SAR studies on these dimers revealed that the unchanged strychnine ring is an important structural feature for high allosteric potency. nih.gov

Another area of targeted research involves exploring the potential of brucine derivatives as antibacterial agents. While some chitosan (B1678972) derivatives linked to brucine show negligible antibacterial activity against certain Gram-positive strains, their activity against Gram-negative strains can be significantly improved. researchgate.net

The rational design process often involves several steps, including:

Identification of a target: Defining the specific biological target or activity of interest.

Structural analysis: Understanding the structure of brucine and its potential sites for modification.

Design of derivatives: Synthesizing or designing in silico derivatives with specific structural changes.

Evaluation of activity: Testing the synthesized derivatives for the desired biological activity or property.

Structure-activity relationship analysis: Analyzing the relationship between structural modifications and observed activity to guide further design.

Detailed research findings often include spectroscopic data (e.g., 1H NMR, 13C NMR, IR, EIMS) to confirm the structure of the synthesized derivatives. asianpubs.orgorientjchem.org Biological evaluation provides data on the efficacy or activity of these compounds in specific assays.

For example, in the study on bisquaternary dimers of strychnine and brucine, binding affinities to the allosteric site of M2 receptors were evaluated. nih.gov While explicit IC50 or Ki values for a series of brucine derivatives are not presented in a consolidated table within the search results, the narrative indicates that dimeric structures showed enhanced affinity compared to monomers. nih.gov

Another study mentions the synthesis of brucine-based isatin-3-hydrazones and their evaluation for biological activity, including platelet antiaggregation activity. researchgate.net Brucine and quinine (B1679958) derivatives were reported to exhibit platelet antiaggregation activity comparable to acetylsalicylic acid. researchgate.net

The synthesis of specific brucine derivatives for targeted research is described in several studies, outlining the reactions and characterization methods used. For instance, the preparation of 1-{phenyl-[2-(2,3-dimethoxystrychnidin-10-yldeneamino)-ethylamino]-methyl}-naphtalen-2-ol (a brucine derivative) was achieved through the reaction of β-naphthol, N1-(2,3-dimethoxystrychnidin-10-yliden)-ethane-1,2-diamine, and benzaldehyde. asianpubs.org Another synthesis involved the reaction of brucine with N-(2-aminoethyl)-4-hydroxybenzamide in the presence of boric acid or a carbodiimide (B86325) derivative. asianpubs.orgasianpubs.org

Structure Activity Relationship Sar Studies of Brucine

Methodologies for SAR Elucidation

Elucidating the SAR of complex natural products like Brucine (B1667951) involves a combination of experimental and computational approaches. These methodologies allow researchers to systematically investigate how modifications to the Brucine scaffold impact its interaction with biological targets and subsequent cellular responses.

Computational Approaches in SAR Profiling

Computational methods play an increasingly vital role in modern SAR studies. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into the potential binding modes of Brucine with its biological targets and predict the activity of hypothetical derivatives. Density Functional Theory (DFT) computations, for instance, have been applied to study the electronic and structural properties of Brucine and related compounds like strychnine (B123637), which can be relevant for understanding their reactivity and interactions researchgate.netchemrxiv.org. Databases like admetSAR also provide resources for assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on structure, which can inform SAR studies by considering pharmacokinetic factors acs.org. While computational studies on Brucine exist, specific computational SAR profiling directly correlating structural features with the requested biological activities (apoptosis, cell cycle, angiogenesis) was not a primary focus of the provided search snippets. researchgate.net mentions that lead drug molecules could be designed from SAR analyses to effectively develop novel drug candidates.

Correlation of Structural Features with Biological Activities

Research has begun to correlate the structural features of Brucine with its observed biological activities, particularly in the context of cancer. While comprehensive SAR studies detailing the impact of every possible modification are ongoing, existing research provides initial insights into the structural basis of its effects on cellular apoptosis, cell cycle progression, and angiogenesis.

Influence on Cellular Apoptosis Pathways

Brucine has been shown to induce apoptosis in various cancer cell lines, including prostate cancer (DU-145, PC-3), cholangiocarcinoma (QBC939, SMMC-7721), cervical cancer (HeLa), and liver cancer (HepG2) researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Studies indicate that this pro-apoptotic effect can be dose-dependent researchgate.netnih.govebi.ac.ukresearchgate.netresearchgate.net. The mechanisms involved appear to be multifaceted and can include the activation of caspase pathways, such as caspase-3 and caspase-9 ebi.ac.ukresearchgate.netresearchgate.net. Brucine has been reported to cause depolarization of the mitochondrial membrane and the release of cytochrome c, suggesting the involvement of the mitochondrial apoptotic pathway ebi.ac.uk. Furthermore, it can influence the expression of key apoptotic regulators like Bax (upregulated) and Bcl-2 (downregulated) nih.govresearchgate.net. Other implicated pathways include the inhibition of COX-2 expression ebi.ac.ukresearchgate.netresearchgate.net and the modulation of PI3K/AKT/mTOR signaling researchgate.net. In prostate cancer cells, Brucine's pro-apoptotic effect has been linked to the downregulation of glycine (B1666218) N-methyltransferase (GNMT), leading to decreased sarcosine (B1681465) accumulation researchgate.netnih.gov.

Comparative studies with related compounds offer some initial SAR insights. For instance, when comparing Brucine, strychnine, isostrychnine, and brucine N-oxide, Brucine demonstrated the strongest inhibitory effect on HepG2 cell proliferation and induced apoptosis, whereas brucine N-oxide did not exhibit such an effect ebi.ac.uk. This suggests that the presence and position of the methoxy (B1213986) groups and the oxidation state of the nitrogen atom may play a role in the apoptotic activity.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, Brucine has been shown to modulate cell cycle progression in cancer cells, often leading to cell cycle arrest. Studies have reported that Brucine can induce cell cycle arrest at the G0/G1 phase in cell lines such as cholangiocarcinoma (QBC939) and liver cancer (HepG2, LoVo) researchgate.netebi.ac.uknih.govresearchgate.net. This arrest prevents cells from entering the S or G2/M phases, thereby inhibiting cell proliferation ebi.ac.uk. The modulation of the cell cycle by Brucine can be associated with changes in the expression levels of key cell cycle regulatory proteins. For example, in LoVo cells, Brucine-mediated G1 phase arrest was linked to an increase in CCND1 protein levels and a decrease in CCNB1, cyclin E, and CDC2 nih.gov. These findings highlight the potential of Brucine to interfere with the cell division machinery, and future SAR studies could explore which parts of the Brucine structure are critical for these interactions.

Interactions with Specific Cellular Receptors and Enzymes

Brucine, an indole (B1671886) alkaloid derived from Strychnos nux-vomica, exhibits a range of biological activities, which are mediated through its interactions with various cellular receptors and enzymes. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of brucine relates to its ability to bind to and modulate the function of these biological targets.

Kinase Receptor Interactions (e.g., MKK7, JNK, VEGFR2/KDR)

Research indicates that brucine interacts with several kinase receptors, influencing crucial cellular pathways. Studies have shown that brucine can activate the MAP kinase kinase-7 (MKK7) gene, which subsequently activates the c-Jun N-terminal kinase (JNK) pathway, leading to the induction of apoptosis in certain cancer cells. nih.govfrontiersin.org This suggests a potential mechanism for brucine's observed antitumor effects. nih.govresearchgate.net

Furthermore, brucine has been identified as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), also known as KDR. longdom.orgwikipedia.org VEGFR2 is a key player in angiogenesis, the process of new blood vessel formation, which is vital for tumor growth and metastasis. nih.gov Brucine has been shown to inhibit VEGFR2 tyrosine kinase activity with an IC50 value of 21.34 µM. longdom.orgnih.gov This inhibition affects downstream signaling pathways involving kinases such as c-Src, FAK, ERK, AKT, mTOR, and S6K, ultimately suppressing angiogenesis. longdom.orgnih.gov

The interaction with VEGFR2 suggests that brucine may exert its anti-angiogenic effects, at least in part, through the VEGFR2-mediated signaling pathway. longdom.org Studies have demonstrated that brucine can inhibit VEGF-induced cell proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs), as well as neovascularization in vivo, by suppressing VEGF-induced phosphorylation of VEGFR2. longdom.orgnih.gov

Brucine's influence on kinase activity extends to other pathways as well. It has been reported to downregulate the phosphorylation of proteins like Erk1/2, p38, and Akt in a dose-dependent manner in certain cell lines. researchgate.net Additionally, brucine can inhibit cell survival signaling transduction involving key junctions and the phosphorylation of protein kinase B. researchgate.net

Glycine N-Methyltransferase Pathway Interactions

Recent studies have linked brucine to interactions within the glycine/sarcosine metabolic pathway, specifically involving Glycine N-Methyltransferase (GNMT). nih.gov GNMT is an enzyme that catalyzes the methylation of glycine to form sarcosine. wikipedia.orguniprot.org Research in prostate cancer cells, which often exhibit elevated sarcosine levels, has shown that treatment with brucine leads to a downregulation of GNMT expression. nih.govresearchgate.net This downregulation of GNMT by brucine results in a decrease in sarcosine accumulation. nih.gov The reduction in sarcosine levels is suggested to contribute to the inhibition of tumor progression in this context. nih.govresearchgate.net This indicates that brucine can modulate specific enzymatic pathways involved in amino acid metabolism.

DNA Intercalation Mechanisms

Brucine has been shown to interact with DNA through intercalation. researchgate.netnih.govchemfaces.comscience.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. Studies using techniques such as fluorescence spectroscopy, UV absorption spectroscopy, and melting temperature (Tm) analysis have provided evidence for brucine's intercalation into DNA. researchgate.netnih.govchemfaces.comscience.gov This interaction can lead to fluorescence quenching of DNA-dye systems. researchgate.netnih.govchemfaces.comscience.gov Furthermore, experiments examining the effect of ionic strength suggest that electrostatic interactions between brucine and the phosphate (B84403) groups in the DNA backbone may also play a role in its binding to DNA. researchgate.netnih.govchemfaces.com This DNA interaction mechanism is distinct from receptor or enzyme binding and can have implications for brucine's biological effects, including its observed cytotoxic and antiproliferative activities. nih.govfishersci.ca

Molecular Mechanisms of Brucine Action in Biological Systems

Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Brucine (B1667951) has been observed to modulate several key components of the apoptotic machinery.

Mitochondrial Signaling Pathway Regulation

The mitochondrial or intrinsic apoptotic pathway is a major route for initiating apoptosis, often triggered by intracellular stress signals. Brucine has been reported to influence this pathway. Studies have indicated that brucine can induce the depolarization of the mitochondrial membrane potential in cells such as HepG2 human hepatoma cells and PC-3 prostate cancer cells. oup.comnih.govnih.govnih.govbvsalud.orglatamjpharm.org This depolarization is considered a pivotal event in initiating the mitochondrial apoptotic cascade. oup.com Brucine has also been shown to promote the release of cytochrome c from mitochondria into the cytosol. oup.comlatamjpharm.orgresearchgate.net The release of cytochrome c is a crucial step that leads to the formation of the apoptosome and subsequent caspase activation. oup.com In pancreatic cancer cells, brucine effectively induced apoptosis through the mitochondrial apoptotic pathway. bvsalud.org Similarly, in lung cancer cells, brucine induced apoptosis via the mitochondrial pathway, evidenced by reduced mitochondrial membrane potential and altered expression of related proteins. latamjpharm.orgresearchgate.net

Caspase-Dependent and Independent Apoptosis (e.g., Caspase-3, Apaf-1)

Caspases are a family of proteases that play central roles in the execution phase of apoptosis. Brucine has been shown to activate caspases in various cell lines. Brucine-induced apoptosis has been described as caspase-dependent. oup.com Specifically, research highlights the activation of caspase-3 as a key event in brucine-induced apoptosis in cells such as HepG2, QBC939 cholangiocarcinoma cells, PC-3 prostate cancer cells, and U266 multiple myeloma cells. oup.comnih.govnih.govnih.govnih.govnih.govspandidos-publications.com Caspase-3 activation can occur through different upstream pathways, including the mitochondrial pathway (via caspase-9) and the death receptor pathway (via caspase-8). oup.com Studies have demonstrated that brucine-induced caspase-3 activation is dependent on caspase-9 activation, suggesting the involvement of the mitochondrial pathway. oup.com Brucine has been shown to cause the proteolytic processing of caspase-9. oup.com Apaf-1 (Apoptotic protease activating factor 1) is another critical protein in the mitochondrial pathway, forming the apoptosome complex with cytochrome c and caspase-9, which then activates caspase-3. oup.comnih.gov Brucine has been found to increase the expression levels of Apaf-1 in PC-3 cells. nih.govnih.govlatamjpharm.orgresearchgate.net Molecular docking analysis has also predicted that brucine can directly bind to caspase-3. nih.gov

Anti-apoptotic and Pro-apoptotic Protein Expression Regulation (e.g., Bcl-2, Bax)

The balance between anti-apoptotic and pro-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Brucine has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. Research consistently indicates that brucine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. oup.combvsalud.orgnih.govnih.govnih.govfrontiersin.orgresearchgate.netbiocrick.com Conversely, brucine increases the expression of the pro-apoptotic protein Bax. bvsalud.orglatamjpharm.orgresearchgate.netnih.govnih.govnih.govfrontiersin.orgresearchgate.netbiocrick.com This upregulation of Bax and downregulation of Bcl-2 promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. oncotarget.com The ratio of Bax to Bcl-2 is considered a key factor in determining the cellular susceptibility to apoptosis, and brucine treatment has been shown to increase this ratio. nih.gov Overexpression of Bcl-2 has been demonstrated to block brucine-induced cell death and caspase-3 activity. oup.com

The following table summarizes the observed effects of brucine on Bcl-2 and Bax protein expression in different cell lines:

Cell LineBrucine Effect on Bcl-2 ExpressionBrucine Effect on Bax ExpressionSource
HepG2 (Hepatoma)DecreasedIncreased oup.com
QBC939 (Cholangiocarcinoma)DownregulatedUpregulated nih.govnih.gov
THP-1 (Monocytic leukemia)Down-regulatedUp-regulated biocrick.com
KCL-22 (Chronic myeloid leukemia)DecreasedIncreased frontiersin.org
U251 (Glioma)ReducedUp-regulate frontiersin.org
LoVo (Colorectal cancer)Down-regulationUp-regulation frontiersin.orgresearchgate.netnih.gov
PC-3 (Prostate cancer)Not explicitly mentioned as changed, but mitochondrial pathway affectedNot explicitly mentioned as changed, but mitochondrial pathway affected nih.govnih.gov
CFPAC-1 (Pancreatic cancer)Significantly reducedSignificantly increased bvsalud.org
Panc02, Mia Paca-2 (Pancreatic ductal adenocarcinoma)DownregulatingUpregulating nih.govresearchgate.net
Neuro-2a (Neuroblastoma)DecreasedIncreased nih.gov
A549 (Lung cancer)Not explicitly mentioned as changed, but mitochondrial pathway affectedUp-regulated latamjpharm.orgresearchgate.net

Death Receptor Signaling Pathway Involvement

The death receptor or extrinsic apoptotic pathway is initiated by the binding of death ligands to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8. While the mitochondrial pathway appears to be a primary mechanism for brucine-induced apoptosis, some studies have explored the involvement of the death receptor pathway. In HepG2 cells, brucine alone did not change the protein abundance of Fas, a death receptor. oup.com However, in combination with 5-fluorouracil, brucine increased the expression of genes associated with the Fas-signaling cascade, including Fas receptor, Fas ligand (FasL), and FADD (Fas-associated protein with death domain), and also upregulated Fas and FasL protein expression. scialert.netimrpress.com This suggests that while brucine may not directly activate the death receptor pathway on its own in all cell types, it can modulate components of this pathway, potentially enhancing sensitivity to other apoptotic stimuli.

Cell Cycle Regulatory Mechanisms

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. Brucine has been shown to interfere with cell cycle progression.

G0/G1 Phase Arrest Induction

Brucine has been observed to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines. This arrest prevents cells from progressing into the DNA synthesis (S) phase and subsequent mitotic phases, thereby inhibiting cell proliferation. Studies have reported G0/G1 phase arrest in QBC939 cholangiocarcinoma cells, LoVo colorectal cancer cells, THP-1 monocytic leukemia cells, and PC-9 lung cancer cells upon treatment with brucine. nih.govbiocrick.comresearchgate.netnih.govjcancer.orgijtrd.comnih.govfrontiersin.orgchemfaces.com Brucine-mediated G1 phase arrest in LoVo cells was associated with increased protein levels of Cyclin D1 and decreased levels of Cyclin B1, Cyclin E, and CDC2. researchgate.netnih.gov In PC-9 cells, brucine blocked the cell cycle at G0/G1 by down-regulating the expression of Cyclin D1 and Cyclin E. nih.govfrontiersin.orgchemfaces.com

Cyclin and Cyclin-Dependent Kinase Modulation (e.g., CCND1, CCNB1, Cyclin E, CDC2)

Research indicates that brucine can influence the cell cycle by modulating the expression levels of cyclins and cyclin-dependent kinases (CDKs). In LoVo cells, brucine has been observed to induce G1 phase arrest. This cell cycle arrest was associated with a notable increase in the protein levels of CCND1 (Cyclin D1) and a decrease in the levels of CCNB1 (Cyclin B1), Cyclin E, and CDC2 (CDK1) researchgate.net. Cyclins and CDKs are crucial regulators that sequentially activate throughout the cell cycle to ensure proper progression through its different phases atlasgeneticsoncology.orgmdpi.com. Specifically, the complex of Cyclin B1 and CDK1 (CDC2) is essential for the transition into and progression through mitosis atlasgeneticsoncology.orgsdbonline.org. The downregulation of CCNB1, Cyclin E, and CDC2, alongside the upregulation of CCND1, suggests that brucine interferes with the regulatory machinery governing cell cycle transitions, particularly the progression from G1 to S phase and from G2 to M phase.

Data on Brucine's Effect on Cell Cycle Regulators in LoVo Cells researchgate.net:

Protein TargetObserved Effect of Brucine
CCND1Increased protein levels
CCNB1Decreased protein levels
Cyclin EDecreased protein levels
CDC2Decreased protein levels

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis nih.govresearchgate.netspandidos-publications.com. Brucine has demonstrated anti-angiogenic effects through targeting key components of the pathways involved in this process.

Vascular Endothelial Growth Factor Receptor (VEGFR2/KDR) Pathway Targeting

One of the primary mechanisms by which brucine inhibits angiogenesis is by targeting the Vascular Endothelial Growth Factor Receptor 2, also known as KDR. VEGFR2 is a key receptor tyrosine kinase that plays a crucial role in VEGF-induced endothelial cell proliferation, migration, and survival, processes essential for new vessel formation nih.govsemanticscholar.org. Studies have shown that brucine can inhibit angiogenesis by mediating the KDR signaling pathway nih.govfrontiersin.org. Brucine has been found to downregulate the mRNA and phosphorylation protein expressions of KDR nih.govnih.gov. While brucine inhibits the phosphorylation of KDR, its IC50 on KDR kinase activity in a Lance™ assay was reported to be over 5000 nM, or 21.34 μM, suggesting that its primary anti-angiogenic effect might involve mechanisms beyond direct strong inhibition of the kinase activity at lower concentrations nih.gov.

Downregulation of Associated Signaling Molecules (e.g., PKCα, PLCγ, Raf1, mTOR)

Data on Brucine's Effect on Angiogenesis-Related Molecules in LoVo Cells nih.govnih.gov:

Molecular TargetObserved Effect of Brucine (mRNA and Phosphorylation Protein Expression)
KDR (VEGFR2)Downregulated
PKCαDownregulated
PLCγDownregulated
Raf1Downregulated
VEGF secretionInhibited
mTOR expressionInhibited

Intracellular Signaling Network Perturbations

Brucine's biological effects are also mediated through its influence on various intracellular signaling networks crucial for cell survival, proliferation, and apoptosis.

MAPK Pathway Modulation (e.g., ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are key signaling cascades that transmit extracellular signals to the nucleus, regulating diverse cellular processes such as proliferation, differentiation, and apoptosis news-medical.netsemanticscholar.orgresearchgate.net. Studies have indicated that brucine can modulate these pathways. In LoVo cells, brucine dose-dependently downregulated the phosphorylation levels of Erk1/2 and p38 proteins researchgate.net. Another study suggested that brucine might activate the JNK pathway, specifically through activating MAP kinase kinase-7 (MKK7), which then activates the JNK gene-mediated pathway to induce apoptosis in HepG2 cells frontiersin.org. This differential modulation of MAPK sub-pathways highlights the complex nature of brucine's intracellular signaling effects.

Data on Brucine's Effect on MAPK Pathway Proteins:

MAPK Pathway ComponentObserved Effect of BrucineCell LineSource
Erk1/2 phosphorylationDownregulated (dose-dependent)LoVo cells researchgate.net
p38 phosphorylationDownregulated (dose-dependent)LoVo cells researchgate.net
JNKActivation (via MKK7)HepG2 cells frontiersin.org

PI3K/Akt/mTOR Axis Regulation

The PI3K/Akt/mTOR signaling axis is a critical pathway involved in regulating cell growth, proliferation, survival, and angiogenesis semanticscholar.org. Aberrant activation of this pathway is frequently observed in various cancers semanticscholar.org. Research demonstrates that brucine can regulate the PI3K/Akt/mTOR pathway. In pancreatic ductal adenocarcinoma (PDAC) cells, brucine has been shown to suppress PI3K/Akt activity, which in turn affects downstream targets like mTOR, Bax, and Bcl-2 researchgate.netnih.govx-mol.com. This suppression of the PI3K/Akt pathway is believed to contribute to brucine's inhibitory effects on cell growth and its induction of apoptosis researchgate.netnih.gov. Similarly, in cervical cancer cells, brucine promoted apoptosis and inhibited cell proliferation by downregulating the PI3K/AKT/mTOR signaling pathway nih.gov. These findings suggest that the regulation of the PI3K/Akt/mTOR axis is a significant mechanism underlying brucine's biological activities.

Data on Brucine's Effect on the PI3K/Akt/mTOR Axis:

Pathway ComponentObserved Effect of BrucineCell Line(s)Source
PI3K/Akt activitySuppressionPancreatic ductal adenocarcinoma (Panc02, Mia Paca-2), Cervical cancer (ME-180) researchgate.netnih.govx-mol.comnih.gov
mTORSuppression/DownregulationPancreatic ductal adenocarcinoma, Cervical cancer, LoVo cells nih.govresearchgate.netnih.govx-mol.comnih.gov

STAT3 Phosphorylation Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in numerous cellular functions, including cell growth, differentiation, and survival. Aberrant activation of STAT3, often through phosphorylation at specific tyrosine residues (e.g., Y705), is frequently observed in various cancers and inflammatory conditions. nih.govnih.gov Research suggests that brucine can exert its biological effects, including potential anti-tumor activities, by interfering with STAT3 phosphorylation. frontiersin.org Studies have indicated that brucine might inhibit the activation of STAT3 phosphorylation within the IL-6/STAT3 pathway in certain cell lines, such as SW480 cells, in vitro. frontiersin.org This inhibition of STAT3 phosphorylation could contribute to the observed biological outcomes of brucine treatment.

Wnt/β-Catenin Pathway Interference

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays critical roles in embryonic development, tissue homeostasis, and disease pathogenesis, including cancer. nih.govaging-us.com Dysregulation of this pathway, often leading to the accumulation and nuclear translocation of β-catenin, is implicated in the initiation and progression of various cancers, particularly colorectal cancer. nih.gov Investigations into the molecular mechanisms of brucine have revealed its capacity to interfere with the Wnt/β-catenin signaling cascade. Studies have shown that brucine can suppress the migration of colorectal cancer cells, and this effect is associated with the inhibition of the Wnt/β-catenin signaling pathway. nih.gov Specifically, brucine treatment has been observed to downregulate the expression of components like Frizzled-8, Wnt5a, APC, and GSNK1A1, while increasing the expression of AXIN1. nih.gov Furthermore, brucine has been reported to decrease the phosphorylation levels of LRP5/6 and GSK3β, concurrently increasing the level of p-β-catenin. nih.gov These findings suggest that brucine modulates key elements within the Wnt/β-catenin pathway, impacting cellular processes like migration.

Enzyme Activity and Protein Expression Regulation

Cyclooxygenase-2 (COX-2) Expression Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and is often overexpressed in various cancers, contributing to tumor growth, survival, and metastasis. Research indicates that brucine can modulate the expression of COX-2. Studies have demonstrated that brucine can significantly inhibit the expression of COX-2 in certain cancer cells, such as human cholangiocarcinoma QBC939 cells. nih.govnih.gov This inhibition of COX-2 expression has been linked to the pro-apoptotic effects of brucine in these cells. nih.govnih.gov Overexpression of COX-2 has been shown to antagonize the effects of brucine on cell apoptosis, further supporting the role of COX-2 inhibition in brucine's mechanism of action. nih.govnih.gov Brucine has also been reported to reduce COX-2 expression in other cell types, including HepG2 cells and U251 glioma cells. frontiersin.org

An interactive table summarizing the effect of brucine on COX-2 expression and related apoptotic proteins in QBC939 cells is presented below:

Treatment (10 µM Brucine)COX-2 ExpressionCaspase 3 ExpressionBax ExpressionBcl-2 Expression
BrucineDecreasedIncreasedIncreasedDecreased
Brucine + COX-2 OverexpressionRescuedBlockedBlockedRescued

Note: This table is based on research findings and illustrates the observed trends in protein expression levels. Specific fold changes or statistical significance may vary depending on experimental conditions.

Heat Shock Protein 70 (HSP70) Regulation

Heat Shock Protein 70 (HSP70) is a molecular chaperone that is often upregulated in cancer cells, contributing to their survival and resistance to apoptosis. nih.gov Studies have investigated the effect of brucine on HSP70 expression. Research in human prostate cancer PC-3 cells has shown that brucine can downregulate the expression of HSP70 protein in a dose-dependent manner. nih.govnih.govresearchgate.net This reduction in HSP70 expression by brucine is associated with the induction of apoptosis in these cells. nih.govnih.gov The mechanism involves the inhibition of the mitochondrial apoptotic signaling pathway, where downregulation of HSP70 by brucine leads to increased expression levels of pro-apoptotic proteins like Apaf-1 and caspase-3. nih.gov

An interactive table illustrating the dose-dependent effect of brucine on HSP70 expression and apoptosis-related proteins in PC-3 cells is shown below:

Brucine ConcentrationHSP70 ExpressionApaf-1 ExpressionCaspase-3 ExpressionApoptosis Rate
ControlHighLowLowLow
Low Dose BrucineLowerHigherHigherHigher
Medium Dose BrucineLowerHigherHigherHigher
High Dose BrucineLowestHighestHighestHighest

Note: This table represents the dose-dependent trends observed in studies. The specific doses and magnitude of changes are dependent on experimental design.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Regulation

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a key mediator of cellular responses to low oxygen conditions (hypoxia), playing a crucial role in processes such as angiogenesis, metabolism, and cell survival. nih.gov HIF-1 is a heterodimeric transcription factor, with HIF-1α being the oxygen-sensitive subunit. nih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in adaptation to low oxygen. nih.gov Research suggests that brucine can influence the HIF-1 pathway. Studies have indicated that brucine can inhibit the migration and metastasis of hepatocellular carcinoma cells by regulating the HIF-1 pathway. researchgate.net Brucine has been reported to continuously downregulate the expression level of HIF-1 response genes in vivo. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that brucine interferes with the transcriptional activity mediated by HIF-1. The effect of brucine on the HIF-1 pathway may contribute to its observed anti-metastatic properties. researchgate.net

Chiral Applications of Brucine in Asymmetric Chemistry

Historical Development of Brucine (B1667951) as a Chiral Resolving Agent

The use of brucine as a chiral resolving agent has a long history. Its application in chiral resolution was first reported by Fischer in 1899. wikipedia.orgchemrxiv.org This marked an early instance of a natural product being employed to separate enantiomers. The principle behind using brucine for resolution, like other chiral resolving agents, involves the formation of diastereomeric derivatives from a racemic mixture. wikipedia.orglibretexts.orglibretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.orglibretexts.orginnovareacademics.inlibretexts.orglibretexts.orgpharmaguideline.com After separation, the pure enantiomers can be recovered from the diastereomeric salts. wikipedia.orglibretexts.orginnovareacademics.inlibretexts.orglibretexts.orgpharmaguideline.com Brucine, along with other natural alkaloids like strychnine (B123637) and quinine (B1679958), became frequently used for resolving racemic acids due to their availability. libretexts.orginnovareacademics.inlibretexts.orglibretexts.orgcore.ac.uk

Enantioselective Resolution of Racemic Mixtures

Brucine's ability to form diastereomeric salts with chiral acids has made it a widely used reagent for the enantioselective resolution of various racemic mixtures. sioc-journal.cnccspublishing.org.cn This method relies on the differential solubility of the diastereomeric salts formed between the enantiomers of the racemic mixture and the single enantiomer of brucine. wikipedia.orglibretexts.orginnovareacademics.inlibretexts.orglibretexts.orgpharmaguideline.com

Resolution of Carboxylic Acids and Phosphoric/Phosphonic Acids

Brucine has been extensively applied in the resolution of racemic carboxylic acids. sioc-journal.cnccspublishing.org.cn The process typically involves reacting the racemic carboxylic acid with brucine to form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization, exploiting their different solubilities. wikipedia.orglibretexts.orginnovareacademics.inlibretexts.orglibretexts.orgpharmaguideline.com Once separated, treatment with an acid liberates the enantiomerically pure carboxylic acid. wikipedia.orginnovareacademics.in

Beyond carboxylic acids, brucine has also been used in the resolution of phosphoric and phosphonic acids. sioc-journal.cnccspublishing.org.cnresearchgate.net Similar to carboxylic acids, the resolution is achieved through the formation and separation of diastereomeric salts or other derivatives formed with brucine. wikipedia.orglibretexts.orginnovareacademics.inlibretexts.orglibretexts.orgpharmaguideline.com Research has explored the use of modified brucine derivatives, including quaternized brucine, as chiral selectors for the chromatographic separation of various chiral acids, including phosphonic and phosphoric acids. researchgate.net

Enantioseparation of Phenols and Alcohols

While the resolution of acids via salt formation with basic brucine is a common application, brucine has also found use in the enantioseparation of phenols and alcohols, although often through different strategies. sioc-journal.cnccspublishing.org.cnresearchgate.netnih.gov For alcohols and phenols, which are less acidic than carboxylic acids, direct salt formation with a basic resolving agent like brucine is generally not feasible. ncert.nic.in Instead, resolution might involve converting the racemic alcohol or phenol (B47542) into a derivative, such as an ester, using a chiral acid or a derivative thereof. innovareacademics.inlibretexts.orgpharmaguideline.com Brucine or its derivatives could potentially be involved in the formation or separation of diastereomeric esters or other suitable derivatives. innovareacademics.inlibretexts.orgpharmaguideline.com

Some studies suggest the use of brucine or its modified forms as chiral selectors in chromatographic methods for the enantioseparation of phenols and alcohols. researchgate.netnih.govcore.ac.ukcore.ac.uk For instance, quaternized brucine has been investigated as a chiral selector in liquid chromatography, which can be applied to the separation of various chiral compounds, potentially including derivatized phenols and alcohols. researchgate.net

Resolution of Chiral Pharmaceutical Intermediates (e.g., ibuprofen)

The pharmaceutical industry heavily relies on obtaining enantiomerically pure compounds. wikipedia.orggoogle.com Brucine has been employed in the resolution of racemic mixtures of various drugs and pharmaceutical intermediates. sioc-journal.cnccspublishing.org.cn A notable example is the resolution of racemic ibuprofen (B1674241). researchgate.netnih.govnih.govgoogle.compsu.edu

Studies have demonstrated the use of brucine as a chiral selector for the resolution of (±)-ibuprofen. nih.gov This has been achieved using techniques like thin layer chromatography (TLC) with brucine as the chiral selector in the stationary phase or mobile phase. nih.gov The differential interaction between the ibuprofen enantiomers and the chiral brucine allows for their separation. nih.gov While other chiral amines and methods are also used for ibuprofen resolution, brucine represents one of the established chiral resolving agents for this purpose. google.compsu.edu

Brucine in Asymmetric Synthesis and Catalysis

Beyond its role as a stoichiometric resolving agent, brucine and its modified derivatives have been explored for applications in asymmetric synthesis and catalysis. sioc-journal.cnccspublishing.org.cnpurdue.edu In asymmetric synthesis, the goal is to synthesize a chiral compound directly in enantiomerically enriched form, rather than separating a racemate. wikipedia.orgresearchgate.net Chiral catalysts, ligands, or auxiliaries are essential for inducing asymmetry in these reactions. researchgate.net

Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction. researchgate.net After the asymmetric induction step, the auxiliary is typically cleaved off, leaving the product in enantiomerically enriched form. researchgate.net

While the primary historical application of brucine has been in resolution, modifications of the brucine structure have been investigated for their potential as chiral auxiliaries or ligands in asymmetric catalytic reactions. sioc-journal.cnccspublishing.org.cnpurdue.edu Research has focused on synthesizing brucine derivatives with different functional groups to explore their effectiveness in promoting enantioselectivity in various organic transformations. sioc-journal.cnpurdue.edu For instance, brucine N-oxide and brucine diol derivatives have been studied as potential catalysts or ligands in reactions like the Morita-Baylis-Hillman reaction and asymmetric conjugate additions, demonstrating the ongoing interest in leveraging the brucine scaffold for asymmetric synthesis. purdue.edumdpi.com These studies aim to utilize the inherent chirality and structural rigidity of brucine to control the stereochemical outcome of new bond formations. purdue.edu

Chiral Catalysts

Brucine and its derivatives have been explored as chiral catalysts in various asymmetric reactions. Brucine N-oxide, for instance, has been investigated as a nucleophilic organic catalyst in the Morita-Baylis-Hillman (MBH) reaction. purdue.edu In some cases, a dual catalysis system involving brucine N-oxide and proline has been used in asymmetric MBH reactions of alkyl vinyl ketones with aldehydes. purdue.edu In such a system, proline forms iminium intermediates with electron-deficient aryl aldehydes, while the N-oxide activates vinyl ketones, providing enolates through conjugate addition. purdue.edu

Brucine diol (BD), a derivative of brucine, has also demonstrated catalytic activity. mdpi.com It has been shown to catalyze asymmetric Morita-Baylis-Hillman reactions. mdpi.com While brucine N-oxide alone may not be an effective chiral catalyst, faster reaction rates in MBH reactions have been observed in the presence of brucine diol and unsaturated esters or aromatic aldehydes. mdpi.com A co-catalytic system using a mixture of brucine diol and brucine N-oxide has yielded better results in MBH adduct formation, with moderate yields and enantiomeric excess (ee) values. mdpi.com The chiral induction in this asymmetric reaction is primarily attributed to the tertiaryamino-1,2-diol moiety of brucine diol, which activates the carbonyl group through hydrogen bonding. mdpi.com

Stereodivergent catalytic asymmetric conjugate reactions for glycine (B1666218) imines with nitroalkenes have been achieved using various chiral catalysts derived from brucine diol. purdue.edu These reactions have produced both syn- and anti-conjugate addition products with high diastereoselectivity and enantioselectivity. purdue.edu

Chiral Ligands

Modified brucine derivatives function as chiral ligands, often in conjunction with metal ions, for asymmetric synthesis. sioc-journal.cnccspublishing.org.cnpurdue.edu Brucine diol has been described as a multifaceted chiral ligand capable of producing various optical isomers under different reaction conditions. purdue.edu The modification of brucine derivatives to serve as chiral ligands is an area of ongoing research. purdue.edu

Brucine N-oxide has been used as a chiral ligand for metal-catalyzed asymmetric epoxidation. mdpi.com Brucine diol has also been integrated with copper(I) salts to catalyze asymmetric Henry reactions and with zinc for 1,3-dipolar cycloaddition reactions. mdpi.com The bulky asymmetric plane of brucine diol is likely to influence the chirality of the products in reactions where it acts as a ligand or catalyst. mdpi.com

Chromatographic Applications of Brucine-Based Stationary Phases

Chiral chromatography is a vital technique for separating enantiomers, which are stereoisomers that are non-superimposable mirror images. wikipedia.orgajol.infochiralpedia.com This separation requires a chiral environment, which can be provided by a chiral stationary phase or a chiral additive in the mobile phase. wikipedia.orgajol.info Brucine and its derivatives have been utilized in the development of chiral stationary phases for chromatographic separations. wikipedia.orgoup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic method for chiral separation, particularly in the pharmaceutical industry. chiralpedia.commdpi.com It employs a liquid mobile phase and a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the stationary phase. chiralpedia.com Brucine-based materials have been explored as components of chiral stationary phases in HPLC. researchgate.net

Quaternized brucine has been investigated as a novel chiral selector for CSPs used in HPLC, particularly for the separation of axially chiral molecules like biaryl atropisomers. researchgate.net The interaction mechanisms in such phases can involve not only anion-exchange but also the influence of peripheral substitution on selectivity. researchgate.net

Studies have evaluated the influence of mobile phase composition, such as the content of methanol (B129727), concentration of aqueous ammonium (B1175870) acetate (B1210297) buffer, and pH, on the retention factors, separation selectivity, and resolution of atropoisomers using quaternized brucine-based CSPs. researchgate.net While these variables strongly influence retention, their impact on selectivity and resolution can be moderate. researchgate.net

Thin-Layer Chromatography (TLC)

Chiral thin-layer chromatography is another liquid chromatography technique used for enantiomer separation. wikipedia.org Similar to HPLC, it requires either a chiral stationary phase or a chiral additive in the mobile phase. wikipedia.org Brucine has been employed in the preparation of chiral stationary phases for TLC. wikipedia.orgoup.com

Chiral stationary phases for TLC can be prepared by incorporating chirally pure reagents like brucine into the stationary phase material, such as silica (B1680970) gel. wikipedia.orgoup.com This can be achieved by mixing brucine with a silica gel slurry or by impregnating the TLC plate with a solution of the chiral reagent. wikipedia.org

Brucine has been reported as a chiral selector in silica gel plates for the enantioseparation of various compounds. ajol.infooup.com For example, a method using silica gel plates impregnated with (-)-brucine was reported for the enantioseparation of ibuprofen. ajol.infooup.comspringernature.com Brucine sulfate (B86663) has also been tested as a chiral mobile phase additive in TLC for the stereoselective separation of compounds like (±) citalopram (B1669093) and its S-enantiomer, escitalopram. nih.gov In one study, brucine sulfate showed superior enantioselectivity compared to other chiral additives tested for the separation of citalopram enantiomers. nih.gov

While brucine sulfate demonstrated high enantioselectivity, other chiral additives might be preferred in certain applications due to factors like lower health risks. nih.gov

Advanced Analytical Methodologies for Brucine Quantification and Characterization

Chromatographic Techniques for Brucine (B1667951) Analysis

Chromatographic methods are widely employed for the separation, identification, and quantification of brucine from complex matrices. These techniques leverage the differential partitioning of brucine between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the determination of brucine, often coupled with UV absorbance detection. Various HPLC methods have been developed and validated for the simultaneous determination of brucine and strychnine (B123637) in different matrices, including biological samples and herbal formulations. psu.edutandfonline.comnih.govajrconline.org

HPLC methods for brucine analysis typically utilize reversed-phase columns, such as C18 ODS columns. ajrconline.orgwho.intresearchgate.net Mobile phases commonly consist of mixtures of organic solvents (like methanol (B129727) or acetonitrile) and water, often with the addition of modifiers such as formic acid, ammonium (B1175870) acetate (B1210297), or diethylamine (B46881) to optimize separation and ionization efficiency. tandfonline.comajrconline.orgwho.intresearchgate.netshimadzu.com.cn UV detection is frequently performed at wavelengths around 254 nm, 260 nm, or 306 nm, where brucine exhibits significant absorbance. tandfonline.comwho.intresearchgate.netresearchgate.net

HPLC methods have demonstrated good linearity, sensitivity, and accuracy for brucine quantification. For instance, a validated HPLC-UV method for simultaneous determination of strychnine and brucine in rat tissues and plasma showed limits of quantification (LOQs) in the range of 0.039-0.050 µg/mL and extraction recoveries between 71.63% and 98.79%. nih.gov Another RP-HPLC method for simultaneous quantification in herbal formulations reported linearity in the range of 20-120 µg/mL with high correlation coefficients. ajrconline.org Optimized HPLC-UV methods have achieved limits of detection (LOD) for brucine ranging from 10 to 120 µg/mL. tandfonline.com

Variants of HPLC, such as Ultra-Performance Liquid Chromatography (UPLC), are also used, often coupled with mass spectrometry for enhanced sensitivity and speed. researchgate.net Online Solid-Phase Extraction (SPE) coupled with HPLC-UV has been developed to improve extraction efficiency and purification for brucine analysis in samples like urine. tandfonline.com Ultrasonic-assisted extraction (UAE) coupled with HPLC-DAD has also been applied for brucine analysis in plant materials, offering advantages in terms of extraction efficiency and speed. tandfonline.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are valuable techniques for the separation and identification of brucine, particularly in initial screening and quality control. psu.eduresearchgate.netnih.govresearchgate.netcabidigitallibrary.orgijrh.orgresearchgate.netijpbs.com HPTLC offers improved resolution and sensitivity compared to traditional TLC. nih.govcabidigitallibrary.orgresearchgate.net

HPTLC methods for brucine often utilize silica (B1680970) gel plates as the stationary phase. nih.govcabidigitallibrary.orgresearchgate.net Various mobile phase systems have been reported, typically involving mixtures of solvents such as chloroform, methanol, formic acid, toluene, ethyl acetate, and diethylamine. nih.govcabidigitallibrary.orgresearchgate.net Detection and quantification are commonly performed by densitometry, measuring the absorbance of separated spots at specific wavelengths, such as 270 nm or 306 nm. researchgate.netijrh.org

HPTLC methods have been validated for the simultaneous quantification of brucine and strychnine in matrices like Strychnos nux-vomica seeds and herbal formulations. nih.govcabidigitallibrary.orgijrh.orgresearchgate.net These methods have demonstrated good linearity, precision, and accuracy. For instance, an HPTLC method for S. nux-vomica seeds showed linearity for brucine in the range of 100–1000 ng/spot with good precision and accuracy. nih.gov Another HPTLC method for herbal formulations reported linearity in the range of 80 to 480 ng/spot with good precision and recovery rates. cabidigitallibrary.orgresearchgate.net HPTLC can also be used for fingerprinting to evaluate the quality of brucine-containing materials. ijrh.org

Gas Chromatography (GC) and Coupled Techniques

Gas Chromatography (GC) has also been employed for the analysis of brucine, although it is noted that brucine may elute late on some GC systems. psu.edu GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and confirmation of brucine. psu.eduwho.intijpbs.comjistox.in

GC-MS methods utilize capillary columns, such as 5% phenyl methyl silicone columns, and typically employ electron impact ionization mode and quadrupole mass analyzers. jistox.in The identification of brucine is based on its retention time and characteristic mass fragmentation pattern, which can be compared to reference standards or mass spectral libraries. who.intijpbs.comjistox.in GC-MS has been successfully applied for the detection and identification of brucine in biological matrices and suspected samples. ijpbs.comjistox.in While GC alone might present challenges with brucine's elution, the coupling with MS provides definitive identification. psu.edujistox.in

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide valuable information regarding the structure, identity, and quantity of brucine.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization and quantification of brucine and its metabolites. psu.edushimadzu.com.cnresearchgate.netfishersci.canih.govingentaconnect.comoup.comresearchgate.net LC-MS offers high sensitivity and selectivity, making it suitable for analyzing brucine in complex biological matrices. shimadzu.com.cnoup.com

LC-MS methods often utilize electrospray ionization (ESI) in positive ion mode, which is effective for ionizing brucine. shimadzu.com.cnnih.govingentaconnect.comoup.com Various mass analyzers, including ion trap (ITMS) and time-of-flight (TOF), are used in conjunction with LC. shimadzu.com.cnnih.govoup.com Tandem mass spectrometry (MS/MS or MSn) provides fragmentation information that is crucial for the structural elucidation and identification of brucine and its related compounds, including metabolites like brucine N-oxide. shimadzu.com.cnnih.govingentaconnect.comoup.comresearchgate.net

LC-MS methods have been developed for the simultaneous analysis of brucine and strychnine, as well as their metabolites, in biological fluids and tissues. shimadzu.com.cnnih.govingentaconnect.comoup.comresearchgate.net These methods exhibit high sensitivity, with detection limits in the low ng/mL range. shimadzu.com.cnnih.govoup.com The fragmentation patterns obtained from MS/MS experiments are used to confirm the identity of brucine and its metabolites. shimadzu.com.cnnih.govoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, including brucine. bruker.commagritek.comnanalysis.comcdnsciencepub.commagritek.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the signals of individual atoms within the brucine molecule and to determine the connectivity and spatial arrangement of atoms. magritek.comnanalysis.comcdnsciencepub.commagritek.com

Common NMR experiments applied to brucine include 1H NMR, 13C NMR, and 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). magritek.comnanalysis.comcdnsciencepub.commagritek.com 1H NMR provides information about the different types of protons and their chemical environments, while 13C NMR reveals the carbon skeleton. magritek.comnanalysis.commagritek.com 2D experiments provide correlations between coupled nuclei (COSY) or between protons and carbons through one or multiple bonds (HSQC and HMBC), enabling unambiguous assignment of signals and confirmation of the molecular structure. magritek.comnanalysis.commagritek.com

Benchtop NMR spectrometers are capable of performing comprehensive structural analysis of brucine, providing high-quality data for structural assignment and verification. bruker.commagritek.commagritek.com NMR is particularly valuable for confirming the identity and purity of brucine samples and for investigating its structure in different environments or after chemical transformations. magritek.comnanalysis.commagritek.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a method used for the quantitative analysis of brucine, often indirectly. One notable application is in the determination of nitrate (B79036), where brucine is used as a reagent. In the presence of sulfuric acid, brucine reacts with nitrate ions to form a yellow solution, and the concentration of nitrate nitrogen can be calculated based on the absorbance of this yellow complex at 410 nm. This method, known as the Brucine method for nitrate, is approved by the United States EPA thermofisher.coms4science.atepa.gov.

The procedure typically involves adding a brucine-sulfanilic acid reagent and sulfuric acid solution to a water sample containing nitrate. The mixture is then heated, cooled, and the absorbance is measured at 410 nm thermofisher.coms4science.atepa.gov. Calibration curves are prepared using nitrate standards to determine the concentration in unknown samples thermofisher.coms4science.at.

Vibrational Spectroscopy (IR, Raman) for Molecular Structure

While the provided search results primarily focus on separation and detection methods, information directly detailing the application of Infrared (IR) and Raman spectroscopy specifically for the characterization of brucine's molecular structure is limited within the snippets. However, spectroscopic methods are generally fundamental for confirming the structure of isolated compounds. Characterization techniques such as Fourier-transform infrared spectrometry (FT-IR) have been mentioned in the context of characterizing materials used in brucine extraction, such as magnetic solid-phase extraction adsorbents researchgate.netnih.gov. This suggests that IR spectroscopy is utilized in the broader analytical context related to brucine, likely for structural confirmation or characterization of brucine in solid or extracted forms, although specific details on brucine's IR or Raman spectra for molecular structure elucidation were not extensively provided in the search results.

Electrochemical and Sensor-Based Detection Methods

Electrochemical methods and sensors have been developed for the sensitive detection and determination of brucine. These methods often utilize modified electrodes to enhance the electrochemical response of brucine.

One approach involves using a poly(DL-aspartic acid)-modified glassy carbon electrode, which has been shown to provide a sensitive detection limit of 3 × 10⁻⁸ mol L⁻¹ and a wide linear range for brucine determination rsc.orgresearchgate.net. Cyclic voltammetry is commonly employed to study the electrochemical behavior of brucine on these modified electrodes and to propose reaction mechanisms rsc.orgresearchgate.net.

Another example includes an electrochemical sensor based on a poly(L-Arginine) modified with a composite of biosynthesized copper oxide nanoparticles and carbon paste electrode. This sensor exhibited a limit of detection (LOD) of 0.12 × 10⁻⁶ M and a limit of quantification (LOQ) of 0.43 × 10⁻⁶ M for brucine tandfonline.com. The electrochemical behavior of brucine at this modified electrode showed a distinct redox peak, indicating reversible electrochemical activity tandfonline.com.

Modified glassy carbon electrodes with magnetic carbon-coated nickel nanoparticles have also been explored, demonstrating good sensitivity and selectivity for brucine detection with a detection limit of 1.4 × 10⁻⁸ mol L⁻¹ using differential pulse voltammetry scilit.com. Choline chloride modified glassy carbon electrodes have also been used, showing a highly sensitive voltammetric method for brucine determination with a detection limit of 8 × 10⁻⁵ µM nih.gov.

Biosensors utilizing carbon nanotubes and Nafion composite films on glassy carbon electrodes have also been developed for brucine analysis in biological environments, showing a dynamic linear range from 1 nM to 8 µM and a LOD of 0.11 nM nih.gov.

Here is a table summarizing some electrochemical and sensor-based methods for brucine detection:

MethodElectrode ModificationDetection TechniqueLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix (if specified)Reference
Electrochemical SensorPoly(DL-aspartic acid)-modified glassy carbon electrodeCyclic Voltammetry5.0 × 10⁻⁸ to 9.0 × 10⁻⁵ mol L⁻¹3 × 10⁻⁸ mol L⁻¹N/AN/A rsc.orgresearchgate.net
Electrochemical SensorPAMCuONPs/CPE (Poly(L-Arginine)-CuO NPs composite)Cyclic Voltammetry, LSV, EISN/A0.12 × 10⁻⁶ M0.43 × 10⁻⁶ MReal samples tandfonline.com
Electrochemical SensorMagnetic carbon-coated nickel nanoparticles modified GCEDifferential Pulse Voltammetry4.7 × 10⁻⁸ to 2.4 × 10⁻⁴ mol L⁻¹1.4 × 10⁻⁸ mol L⁻¹N/AN/A scilit.com
Voltammetric SensorCholine chloride modified glassy carbon electrodeSquare Wave Voltammetry0.001 µM – 10 µM8 × 10⁻⁵ µM2.6 × 10⁻⁴ µMArtificial urine samples nih.gov
BiosensorSingle walled carbon nanotubes and Nafion composite filmSquare Wave Voltammetry1 nM to 8 µM0.11 nMN/AHuman serum, urine, S. nux-vomica seeds nih.gov

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are crucial steps before the analysis of brucine, especially in complex matrices. Various techniques are employed to isolate and concentrate brucine from different samples tandfonline.comfigshare.comresearcher.life.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional method used for the separation of compounds based on their differential solubility between two immiscible liquid phases tandfonline.comfigshare.comresearcher.liferesearchgate.net. LLE has been applied for the extraction of brucine from various matrices, including biological samples and plant materials tandfonline.comnih.govoup.com.

Commonly used solvents for brucine extraction by LLE include ethyl acetate, ethyl ether, chloroform, and mixtures thereof tandfonline.comnih.gov. LLE is often praised for its good extraction and purification effects tandfonline.comnih.gov. For instance, a method for determining brucine in gastric content utilized chloroform:ethyl ether (2:1, v/v) as extraction solvents in an LLE-TLC-UV method tandfonline.com. In the analysis of brucine in rat plasma, LLE was performed using a mixture of n-hexane, dichloromethane (B109758), and isopropanol (B130326) (65:30:5, v/v/v) nih.gov. Microfluidic LLE has also been explored for extracting brucine and other alkaloids from Strychnos nux-vomica seeds, demonstrating high efficiency and short extraction times tandfonline.com.

Solid-Phase Extraction (SPE) and Magnetic Solid-Phase Extraction (MSPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of analytes from various samples tandfonline.comfigshare.comresearcher.life. SPE utilizes a solid stationary phase to selectively retain the analyte while the sample matrix passes through, followed by elution of the analyte. Cation exchange SPE columns have been used for the purification of brucine in samples like Fengshi Maqian tablet before HPLC analysis researchgate.netilo.org. SPE has also been employed in methods for identifying and quantifying brucine in human serum nih.govoup.com.

Magnetic Solid-Phase Extraction (MSPE) is a variation of SPE that uses magnetic adsorbents, which can be easily separated from the sample solution using an external magnetic field, simplifying the extraction process tandfonline.comfigshare.comresearcher.liferesearchgate.net. MSPE has been developed for the extraction of brucine from complex matrices such as human urine tandfonline.comresearchgate.netnih.gov. Novel magnetic adsorbents, such as core-shell magnetic zeolite imidazolate framework-8 (Fe₃O₄@PAA@ZIF-8), have been synthesized and applied in MSPE for the determination of brucine, showing good linearity, low limits of detection, and excellent reproducibility researchgate.netnih.gov. Another MSPE method utilized poly amidoamine-functionalized magnetic carbon nanotubes (PAMAM @Mag-CNTs) for the purification of brucine tandfonline.com.

Here is a table summarizing some SPE and MSPE applications for brucine extraction:

MethodAdsorbentSample MatrixAnalytical Technique Coupled WithKey FindingsReference
SPECation exchange SPE columnFengshi Maqian tabletHPLCGood linear relationship (40-60 µg/mL), recoveries (99.6%-101.0%), RSD (1.04%) researchgate.netilo.org
SPEBond Elut LRC Certify 130 mgHuman serumLC-MS/MSLOD (0.12 ng/mL), LOQ (0.23 ng/mL) nih.govoup.com
MSPEFe₃O₄@PAA@ZIF-8Human urineHPLCLinearity (5.0-1000.0 μg L⁻¹), LOD (1.1-1.2 μg L⁻¹), RSD (<7.7%), recoveries (97.2%-115.4%) researchgate.netnih.gov
MSPEPAMAM @Mag-CNTsHuman urineN/AHigh extraction efficiency, good purification ability tandfonline.com

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, Ultrasound-Assisted Extraction)

Microextraction techniques are increasingly used for sample preparation due to their advantages such as reduced solvent consumption, lower cost, and higher efficiency tandfonline.comfigshare.comresearcher.life. These techniques include Dispersive Liquid-Liquid Microextraction (DLLME) and Ultrasound-Assisted Extraction (UAE).

Dispersive Liquid-Liquid Microextraction (DLLME) is a microextraction method that involves the rapid injection of a mixture of extraction and dispersive solvents into an aqueous sample, forming a cloudy solution with a large surface area for efficient analyte extraction tandfonline.comresearchgate.netbvsalud.orgnih.govajol.info. DLLME has been applied for the detection of brucine in various samples, including blood and toxic samples tandfonline.comresearchgate.netbvsalud.orgnih.gov. A US-DLLME method coupled with TLC-image analysis was developed for the simultaneous determination of brucine, showing good linearity and detection limits researchgate.netnih.gov. The extraction process typically involves a mixture of a low-density extraction solvent (e.g., chloroform) and a water-miscible dispersive solvent (e.g., methanol or ethanol) tandfonline.comresearchgate.netnih.govajol.info.

Ultrasound-Assisted Extraction (UAE) utilizes ultrasound energy to enhance the extraction of compounds from solid or liquid matrices tandfonline.comresearchgate.netresearchgate.netsci-hub.se. UAE creates cavitation effects that improve the penetration of the solvent into the sample matrix and accelerate the mass transfer of the analyte into the solvent tandfonline.comresearchgate.net. UAE has been applied in the extraction of brucine from plant materials like Semen Strychni tandfonline.comresearchgate.net. UAE can expedite sample processing and has shown advantages in terms of extraction efficiency and cost-saving tandfonline.com. Ultrasound-assisted mixed cloud point extraction has also been developed for the determination of brucine in plasma samples sci-hub.senih.gov.

Here is a table summarizing some microextraction applications for brucine extraction:

MethodTechniqueSample MatrixAnalytical Technique Coupled WithKey FindingsReference
DLLMEDispersive Liquid-Liquid MicroextractionBlood samplesTLCRecoveries in the range of 82 to 94%, time-saving, low cost, environmental-friendly tandfonline.com
US-DLLMEUltrasound-Assisted Dispersive Liquid-Liquid MicroextractionBlood and Ayurvedic medicinesTLC-image analysisLOD (0.12-0.15 μ g/spot ), LOQ (0.36-0.48 μ g/spot ), linearity (0.5-5 μ g/spot ), R² (0.997 for brucine) researchgate.netnih.gov
DLLMEDispersive Liquid-Liquid MicroextractionWater, urine, rice wine, riceGC-MSLODs (0.003-1 μg/L in liquids, 0.002-0.2 μg/kg in rice), recoveries (81.0%-110%), RSDs (<7%) bvsalud.org
UAEUltrasound-Assisted ExtractionSemen StrychniHPLC-DADExpedited sample processing, good purification effect, high extraction efficiency, cost-saving, easy to operate tandfonline.com
UAE-MCPEUltrasound-Assisted Mixed Cloud Point ExtractionPlasma samplesHPLCLinear range (1.0-1000 ng/mL), correlation coefficients (>0.9993), intraday/interday precision (<8.65%), LOD (<1.0 ng/mL) sci-hub.senih.gov

Computational Chemistry and Molecular Modeling of Brucine

Quantum Chemical Approaches (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. This approach is valuable for studying the electronic properties, reactivity, and spectroscopic characteristics of brucine (B1667951).

Electronic Structure and Reactivity Studies

DFT calculations have been applied to elucidate the electronic structure of brucine, providing insights into its stability and reactive sites. Studies employing DFT, often with specific basis sets such as B3LYP/6-311++G(d, p), have investigated parameters like Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netscispace.com. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a larger gap generally suggests higher stability scispace.com. For brucinium benzilate (BBA), a salt of brucine, the HOMO-LUMO energy gap was found to be 4.454 eV, indicating thermodynamic stability scispace.comresearchgate.net.

Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions that are potential sites for electrophilic and nucleophilic attack or interaction with other molecules or enzymes researchgate.netscispace.comresearchgate.netcolab.ws. Natural Bonding Orbital (NBO) analysis is another DFT-based technique used to understand electron delocalization, hyperconjugative interactions, and intermolecular interactions within brucine sci-hub.seresearchgate.netuoc.ac.in. NBO analysis of brucine and strychnine (B123637) revealed strong hyperconjugative interaction between the lone pair of electrons on the nitrogen atom and the neighboring C=O antibonding orbital sci-hub.se.

Autoxidation and Solvent Interaction Analysis

Computational studies, including DFT simulations, have explored the autoxidation properties of brucine and its interactions with solvent molecules like water researchgate.netresearchgate.net. DFT can be used to analyze the charge transfer mechanism and interaction parameters, such as adsorption energy and molecular distance, between brucine and solvent molecules researchgate.net. These studies help identify the most reactive parts of the molecule towards water or in autoxidation processes researchgate.net. The sensitivity of molecules towards autoxidation can be related to C-H bond dissociation energies (BDEs) researchgate.net. If the BDE for hydrogen abstraction falls within a certain range (e.g., 87-92 kcal/mol), an autoxidation mechanism is considered possible researchgate.net. Research suggests that brucine is sensitive to the autoxidation process researchgate.net.

Classical Mechanics Approaches (Molecular Mechanics and Molecular Dynamics Simulations)

Classical mechanics approaches, such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, treat molecules as systems of particles governed by classical physics principles and described by force fields nih.govcsbsju.edu. These methods are computationally less demanding than quantum mechanics and are suitable for studying larger systems and longer timescales, providing insights into conformational flexibility and dynamic behavior nih.govcsbsju.edu.

Conformational Analysis and Molecular Stability

Molecular mechanics and molecular dynamics simulations are employed to explore the conformational space of brucine and assess the stability of different conformers iupac.org. Conformational analysis aims to identify energetically favorable spatial arrangements of a molecule iupac.org. MD simulations can simulate the movement of atoms over time, providing information about the dynamic nature of molecular conformations and transitions between them csbsju.edumdpi.com. Studies on related molecules like strychnine have used MD simulations with experimental NMR constraints to explore conformational landscapes mdpi.comnih.gov. While specific detailed data on brucine's conformational analysis from the search results is limited, the general applicability of these methods to complex alkaloids like brucine is established for understanding their flexibility and stable structures.

Ligand-Protein Binding Dynamics (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein frontiersin.org. This method is widely used in structure-based drug discovery to understand ligand-protein interactions nih.govfrontiersin.org. Molecular docking studies involving brucine have been conducted to investigate its potential interactions with various proteins. For instance, molecular docking has been used to study the interaction of brucine with the MCT4 protein, showing significant interactions with specific amino acid residues like SER-156, LYS-40, LEU-160, TRY-332, AGR-278, and PHE-340 researchgate.net. These interactions, including hydrophilic and hydrophobic forces, contribute to the stabilization of the protein-ligand complex researchgate.net.

Molecular dynamics simulations can complement docking studies by providing a more dynamic view of the binding process, accounting for the flexibility of both the ligand and the protein over time frontiersin.orgmdpi.com. While docking provides a static snapshot of the potential binding pose, MD simulations can reveal the stability of the complex, conformational changes upon binding, and the nature of interactions in a more realistic environment frontiersin.orgmdpi.com. Studies have utilized MD simulations alongside docking to assess the stability of protein-ligand complexes involving brucine researchgate.net.

Data from molecular docking studies can be presented in tables showing binding energies and interacting residues. For example, a study on the interaction of brucine with MCT4 protein reported a maximum binding energy of -11.6 kcal/mol for the brucine-MCT4 complex researchgate.net.

Example Data Table (Illustrative - based on described findings):

Protein TargetLigandBinding Energy (kcal/mol)Key Interacting Residues
MCT4Brucine-11.6SER-156, LYS-40, LEU-160, TRY-332, AGR-278, PHE-340
Other Targets (Hypothetical)Brucine......

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are valuable for predicting the spectroscopic properties of brucine, such as UV-Vis, IR, and Raman spectra sci-hub.seresearchgate.netscispace.comcolab.wsresearchgate.netacs.org. These predicted spectra can be compared with experimental data to validate theoretical models and aid in the interpretation of experimental results sci-hub.sescispace.comcolab.ws.

TD-DFT calculations can predict electronic absorption spectra, including transition wavelengths and oscillator strengths sci-hub.seresearchgate.netcolab.ws. For brucine, theoretical calculations at the B3LYP/6-311G++(d, p) level have shown good agreement with experimental UV-Vis absorption data sci-hub.se. For instance, a predicted electronic transition at 269 nm with an oscillator strength (f) of 0.1739 for brucine aligns well with an experimental value of 277 nm sci-hub.se.

Vibrational spectroscopy, such as IR and Raman, can also be simulated using DFT by calculating vibrational frequencies and intensities sci-hub.sescispace.comcolab.wsresearchgate.net. Comparing theoretical and experimental vibrational spectra helps in assigning observed bands to specific molecular vibrations scispace.comcolab.ws. Vibrational Circular Dichroism (VCD) spectra, which are sensitive to molecular configuration, can also be predicted using DFT and have been shown to be effective markers for the chirality of molecules like brucine sci-hub.se.

Predicting spectroscopic properties often involves considering the contributions of different conformers, especially for flexible molecules acs.org. Boltzmann averaging, based on the relative energies of conformers, is used to obtain a theoretical spectrum that represents the ensemble of populated conformations at a given temperature acs.org.

Example Data Table (Illustrative - based on described findings):

Spectroscopic MethodProperty PredictedTheoretical Value (Example)Experimental Value (Example)Computational MethodBasis Set
UV-VisElectronic Transition (λmax)269 nm277 nmTD-DFT (B3LYP)6-311G++(d, p)
UV-VisOscillator Strength (f)0.1739-TD-DFT (B3LYP)6-311G++(d, p)
IR/RamanVibrational FrequenciesCalculated valuesExperimental valuesDFT (B3LYP)6-311++G(d, p)
VCDVCD SignalsCalculated valuesExperimental valuesDFT6-311G++(d, p)

In Silico Screening and Virtual Drug Design Strategies

In silico screening and virtual drug design strategies play a significant role in exploring the potential therapeutic applications of compounds like brucine by predicting their interactions with various biological targets. These computational approaches are cost-effective and time-saving, allowing for the evaluation of large libraries of compounds before experimental validation. mmsl.cznih.gov

Research utilizing in silico methods has investigated brucine's interactions with a range of protein targets implicated in various diseases. Molecular docking, a key technique in virtual screening, is employed to simulate the binding mode and position of a ligand within a protein's binding site, providing insights into binding affinity and molecular interactions. mmsl.czresearchgate.net

Studies have explored brucine's potential in different therapeutic areas through computational approaches:

Neurotoxicity: Molecular docking analysis predicted that brucine could directly bind to caspase 3, a protein involved in apoptosis signaling pathways. nih.gov

Cancer: In silico studies have investigated brucine's potential as an anticancer agent. Molecular docking analysis has been used to explore brucine's interaction with cancer target proteins. researchgate.net For instance, brucine has shown potential in inhibiting AKT1, a protein in the PI3K/AKT pathway crucial for cell growth and survival, exhibiting a notable binding energy in molecular docking studies targeting breast cancer. uad.ac.id Another study indicated that brucine showed higher binding affinity to MEK1 compared to a standard inhibitor in a molecular docking study focused on human lung carcinoma. aip.org

Diabetes: In silico investigations have assessed the anti-diabetic potential of brucine by evaluating its binding affinities against chosen protein targets involved in diabetes. These studies reported binding energies ranging from -5.0 to -10.1 Kcal/mol. acs.orgresearchgate.netnih.gov

Protein Interactions: Computational studies, including molecular docking, have been employed to explore the binding characteristics of brucine with blood proteins like bovine hemoglobin (BHb) and bovine serum albumin (BSA), revealing spontaneous molecular interaction driven by hydrophobic and electrostatic forces. nih.gov

Antiviral Activity: Virtual screening has been utilized to explore the potential of brucine and its derivatives, such as brucine N-oxide, as inhibitors against viral targets like HIV-1 reverse transcriptase. researchgate.net In the context of SARS-CoV-2, in silico screening of compounds from Strychnos nux-vomica has been conducted against the main protease (Mpro), a key viral enzyme. tandfonline.com

Other Biological Activities: Computational analyses, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been used to study the stability and reactivity of brucine and its interactions with enzymes like D-lactate dehydrogenase. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has also been applied to brucine and brucine N-oxide to understand their potential properties and toxicity profiles. researchgate.netnih.gov

These computational findings highlight brucine's predicted interactions with various biological targets and suggest its potential for diverse pharmacological activities, warranting further experimental investigation.

Table: Predicted Binding Energies of Brucine with Various Protein Targets

Target ProteinDisease/Process InvolvedPredicted Binding Energy (Kcal/mol)Source
Caspase 3Neurotoxicity, Apoptosis- nih.gov
AKT1 (Active Site)Breast Cancer (PI3K/AKT pathway)-10.83 kJ/mol (-2.59 Kcal/mol) uad.ac.id
MEK1Human Lung CarcinomaHigher binding affinity than PD98059 aip.org
Diabetes-related targetsDiabetes-5.0 to -10.1 acs.orgresearchgate.netnih.gov
Bovine Hemoglobin (BHb)Blood Protein Interaction- nih.gov
Bovine Serum Albumin (BSA)Blood Protein Interaction- nih.gov
HIV-1 Reverse TranscriptaseAntiviral- researchgate.net
SARS-CoV-2 MproAntiviral (COVID-19)- tandfonline.com
D-lactate dehydrogenaseEnzyme Interaction- researchgate.net

Ecological and Environmental Research on Brucine

Role of Brucine (B1667951) as a Plant Secondary Metabolite

Plants produce a diverse array of secondary metabolites, compounds not directly involved in primary growth and development, which often play significant roles in ecological interactions egyankosh.ac.indoubtnut.com. Brucine, as a secondary metabolite, is implicated in the interactions between the plants that produce it and other organisms in their environment egyankosh.ac.in.

Allelopathic Interactions with Other Plants

Allelopathy refers to the chemical interactions between plants, where one plant releases compounds that can inhibit or promote the growth of neighboring plants zju.edu.cnresearchgate.netmdpi.com. These allelochemicals, often secondary metabolites, can be released through various mechanisms, including root exudation, volatilization from aerial parts, leaching from leaves, and decomposition of plant residues researchgate.netmdpi.com.

Research suggests that alkaloids, as a class of secondary metabolites, can exhibit allelopathic effects. Studies on various plant species have shown that alkaloidal fractions can significantly impact the germination and growth of other plants researchgate.netacademicjournals.org. For instance, studies have assessed the effects of alkaloids, including strychnine (B123637) as a reference, on the germination and growth of seedlings, observing reduced germination rates and altered metabolic parameters indicative of stress mdpi.comacademicjournals.org. While specific detailed studies focusing solely on brucine's direct allelopathic effects are less extensively documented in the provided search results, the known allelopathic properties of other alkaloids and the presence of brucine in plant parts like leaves and seeds, from which chemicals can be released into the environment, suggest a potential role in allelopathic interactions researchgate.netmdpi.comresearchgate.net.

Defense Mechanisms Against Herbivores and Pathogens

Plants employ a variety of defense mechanisms against herbivores and pathogens, including the production of secondary metabolites like alkaloids egyankosh.ac.interesas.ac.inresearchgate.netshaalaa.com. These compounds can deter feeding, be directly toxic, or interfere with the herbivore's or pathogen's metabolism teresas.ac.inresearchgate.net.

Brucine, along with other alkaloids such as strychnine, nicotine, and caffeine, is recognized as a plant defense compound against herbivores egyankosh.ac.indoubtnut.comresearchgate.netshaalaa.comdoubtnut.com. These compounds can have pharmacological effects on animals and can inhibit or activate enzymes, alter metabolic processes, and affect nervous transmission teresas.ac.in. The presence of brucine in Strychnos nux-vomica is linked to its role in protecting the plant from herbivory researchgate.net. Alkaloids can also play a role in defense against pathogens by inhibiting their growth or interfering with their cellular processes researchgate.net. While the provided results highlight the general role of alkaloids in plant defense, specific detailed mechanisms of brucine's action against a wide range of herbivores and pathogens are not extensively detailed, beyond its presence in plants known for defensive compounds.

Interactions with Soil Microorganisms

The rhizosphere, the soil zone immediately surrounding plant roots, is a dynamic environment characterized by intense microbial activity influenced by root exudates uliege.benih.govfrontiersin.org. Plant secondary metabolites released into the rhizosphere can interact with this diverse microbial community uliege.benih.gov.

Relationship with Plant Growth-Promoting Rhizobacteria (PGPR)

Plant Growth-Promoting Rhizobacteria (PGPR) are beneficial soil bacteria that reside in the rhizosphere and can enhance plant growth through various mechanisms, including nutrient acquisition, hormonal stimulation, and protection against pathogens researchgate.netmdpi.comnih.govnih.gov. The interactions between plants and PGPR are influenced by root exudates and the rhizosphere environment nih.gov.

Research on the relationship between brucine and PGPR is not explicitly detailed in the provided search results. However, the broader context of plant-microbe interactions in the rhizosphere suggests potential indirect relationships. PGPR are attracted to and utilize root exudates uliege.benih.gov. If brucine is present in these exudates, it could potentially influence the colonization and activity of PGPR, either positively or negatively, depending on the specific bacterial strains and brucine concentrations. Studies on the effects of plant secondary metabolites on PGPR are an active area of research aimed at understanding and leveraging these interactions for sustainable agriculture researchgate.net. While the search results highlight the importance of PGPR and their interactions with root exudates, a direct link or specific studies on brucine's effect on PGPR were not prominently found.

Environmental Fate and Degradation Studies of Brucine

Understanding the environmental fate and degradation of a chemical compound is crucial for assessing its potential environmental impact. This involves studying how the compound behaves in different environmental compartments like soil, water, and air, and how it is broken down over time.

If released to soil, brucine is expected to have high mobility based on an estimated Koc value nih.gov. However, its basic nature means it will primarily exist in an ionized form under typical environmental pH conditions (5 to 9), which can significantly alter its adsorption characteristics compared to neutral compounds, making its adsorption to soil and sediments uncertain based solely on the estimated Koc nih.gov. Volatilization from moist soil and water surfaces is not expected to be a significant fate process due to its estimated Henry's Law constant and its ionized state nih.gov. Hydrolysis is also not expected due to the absence of hydrolyzable functional groups nih.gov.

Information on the biodegradation of brucine in soils is inconclusive based on available half-life data nih.gov. However, studies on the degradation of related compounds or the total alkaloid fraction from Strychnos nux-vomica suggest that degradation can occur nih.govrsc.orgrsc.orgmdpi.com. For example, stability experiments on the total alkaloid fraction showed no significant degradation of brucine under certain experimental conditions, but processing methods can significantly decrease the content of alkaloids like brucine in plant materials researchgate.netnih.gov.

Brucine is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.comedqm.eu. The potential for bioconcentration in aquatic organisms is estimated to be low based on an estimated BCF of 3 nih.gov. Brucine may be released into the environment through emissions and aqueous waste streams from its manufacturing or use nih.gov. As a hazardous waste, it requires suitable disposal methods in accordance with local and national regulations edqm.eu.

While some information exists regarding brucine's predicted environmental partitioning and limited data on its biodegradation, comprehensive detailed studies on its complete environmental fate and degradation pathways in various environmental matrices are not extensively available in the provided search results.

Abiotic and Biotic Degradation Pathways

The degradation of brucine in the environment can occur through both abiotic and biotic processes. Abiotic degradation refers to chemical or physical breakdown in the absence of living organisms, while biotic degradation, primarily biodegradation, involves the action of microorganisms. frontiersin.orgpce.parliament.nz

In the atmosphere, brucine is expected to exist solely in the particulate phase due to its estimated low vapor pressure of 1.0X10⁻¹⁰ mm Hg at 25 °C. nih.gov Particulate-phase brucine can be removed from the air through dry deposition and direct photolysis. nih.gov An estimated atmospheric half-life of approximately 7 hours has been calculated based on its estimated rate constant for reaction with photochemically-produced hydroxyl radicals at 25 °C. nih.gov Brucine's UV absorption spectrum suggests it has the potential to undergo direct photolysis in the atmosphere, as well as on soil surfaces and in the upper layers of water bodies where sunlight penetrates. nih.gov

Chemical hydrolysis is not expected to be a significant degradation pathway for brucine, particularly at neutral pH, due to the absence of readily hydrolyzable functional groups. nih.gov The estimated hydrolysis half-life is reported as greater than 1 year. nih.gov

In soil environments, studies have investigated the degradation of brucine, reporting observed half-lives. In one study, brucine incubated in the dark at 20 °C in Texas soil (pH=7.8, 16% moisture) and Mississippi soil (pH=4.8, 12% moisture) showed half-lives of 23.1 and 37.1 days, respectively, over a 65-day incubation period. nih.gov However, these studies did not differentiate between specific abiotic or biotic loss mechanisms contributing to the observed degradation. nih.gov

Biodegradation, the breakdown by microorganisms such as bacteria and fungi, is a primary pathway for the degradation of organic compounds in soil and aquatic systems. frontiersin.orgpce.parliament.nzorst.edu While soil half-lives for brucine have been reported, the specific contribution of microbial degradation to these observed rates requires further detailed investigation. nih.gov

Data Table: Brucine Soil Half-Lives

Soil TypepHMoisture Content (%)Temperature (°C)Incubation Period (days)Observed Half-life (days)
Texas Soil7.816206523.1
Mississippi Soil4.812206537.1

Environmental Impact and Persistence

The environmental impact and persistence of brucine are influenced by its degradation rates and its behavior in different environmental compartments. Persistence is often evaluated through the half-life, which indicates the time required for half of the substance to degrade. beyondpesticides.org

Based on estimated properties, brucine is expected to have high mobility in soil based on an estimated Koc of 81. nih.gov However, brucine is a basic compound and is expected to exist primarily in its ionized form under typical environmental pH values (5 to 9). nih.gov The adsorption characteristics of ionic compounds can differ significantly from neutral compounds, making the prediction of brucine's adsorption to soil and sediments based solely on the estimated Koc uncertain. nih.gov If released into water, brucine is not expected to adsorb significantly to suspended solids and sediment based on the estimated Koc. nih.gov

Volatilization from moist soil and water surfaces is not expected to be a significant fate process for brucine, based on its estimated Henry's Law constant and its tendency to exist in the ionized form in water. nih.gov

The potential for bioconcentration of brucine in aquatic organisms is suggested to be low, with an estimated BCF (Bioconcentration Factor) of 3. nih.gov

Despite some data on degradation, particularly in soil, there is an acknowledged lack of comprehensive information regarding the environmental fate and toxicology of brucine. herts.ac.ukherts.ac.ukherts.ac.uk Significant data are reported as missing for environmental fate and ecotoxicity assessments. herts.ac.ukherts.ac.ukherts.ac.uk

Brucine has been identified as harmful to aquatic life with long-lasting effects. fishersci.cathermofisher.com It is also considered toxic to terrestrial vertebrates. thermofisher.com These hazard classifications highlight the potential for brucine to negatively impact both aquatic and terrestrial ecosystems.

The persistence of brucine in the environment is implied by the observed soil half-lives, although the full scope of its persistence across various environmental matrices and conditions requires further research. The limited available data suggest that while some degradation occurs in soil, brucine can persist for several weeks. nih.gov

Q & A

Q. What spectroscopic methods are employed to elucidate the molecular structure of Brucin and its derivatives?

Methodological Answer: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. X-ray crystallography provides atomic-level 3D structural resolution, while NMR reveals dynamic interactions in solution. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For novel derivatives, computational modeling (e.g., DFT calculations) supplements experimental data to predict stability and reactive sites .

Q. What in vitro models are commonly used to assess this compound’s antibacterial activity?

Methodological Answer: Standardized assays include:

  • Disk diffusion : Measures zone of inhibition to determine susceptibility.
  • Broth microdilution : Quantifies minimum inhibitory concentration (MIC) using Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Biofilm models : Microtiter plates with crystal violet staining evaluate anti-biofilm efficacy. Recent studies integrate confocal microscopy to visualize biofilm disruption .

Q. How can researchers identify literature gaps in this compound’s mechanism of action studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines across databases (PubMed, Scopus). Keywords like “this compound antimicrobial mechanism” and filters for publication date (e.g., post-2015) highlight emerging trends. Thematic analysis of retrieved studies identifies under-researched areas, such as efflux pump modulation or intracellular targeting pathways .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀ values. For variability assessment, bootstrap resampling or ANOVA compares efficacy across bacterial strains. Software like GraphPad Prism or R packages (e.g., drc) automate curve fitting and confidence interval estimation .

Advanced Research Questions

Q. How can discrepancies in this compound’s MIC values across studies be resolved?

Methodological Answer: Standardize assay conditions (e.g., inoculum size: 5×10⁵ CFU/mL; pH 7.4) to minimize variability. Meta-analyses using random-effects models quantify heterogeneity sources (e.g., strain-specific resistance genes). Replicate experiments under controlled lab conditions with blinded data collection to reduce bias .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies without compromising potency?

Methodological Answer:

  • Nanoformulations : Lipid-based carriers (e.g., liposomes) improve solubility and half-life.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) for delayed release. Validate via HPLC-MS pharmacokinetic profiling (AUC, Cₘₐₓ) in murine models. Parallel in vitro assays confirm retained antimicrobial activity post-modification .

Q. How can researchers validate hypotheses about this compound’s synergy with β-lactam antibiotics?

Methodological Answer:

  • Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Genomic analysis : qRT-PCR quantifies expression of resistance genes (e.g., mecA in Staphylococcus). Synergistic combinations reduce mutation frequency in serial passage experiments .

Q. What experimental designs address contradictory data on this compound’s cytotoxicity in mammalian cells?

Methodological Answer: Use isogenic cell lines to isolate genetic factors influencing toxicity. High-content screening (HCS) with fluorescent viability markers (e.g., Calcein-AM) quantifies real-time cytotoxicity. Comparative proteomics identifies off-target protein interactions, while pharmacokinetic/pharmacodynamic (PK/PD) modeling balances efficacy and safety thresholds .

Q. How can CRISPR-Cas9 screening elucidate this compound’s target pathways in multidrug-resistant bacteria?

Methodological Answer: Generate genome-wide knockout libraries in Staphylococcus epidermidis. Treat with sub-MIC this compound and perform sequencing (e.g., Tn-seq) to identify sensitized/resistant mutants. Pathway enrichment analysis (e.g., KEGG) highlights disrupted metabolic or cell-wall synthesis pathways .

Q. What methodologies reconcile in vitro and in vivo efficacy disparities for this compound?

Methodological Answer:

  • Infection models : Use neutropenic murine thigh infections to mimic human pharmacokinetics.
  • Biomimetic media : Simulate host conditions (e.g., serum albumin supplementation) in vitro.
  • Mechanistic PK/PD modeling : Integrate MIC, protein binding, and tissue penetration data to predict in vivo outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.